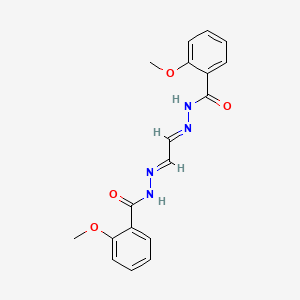![molecular formula C21H10Cl2FN3O2 B11560213 4-cyano-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B11560213.png)
4-cyano-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide is a complex organic compound that features a benzoxazole ring, a cyano group, and a fluorobenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the reaction of 5,7-dichloro-2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole core . This intermediate is then coupled with 3-bromo-4-cyanobenzene using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-cyano-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be performed using hydride donors such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: DDQ in anhydrous conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated benzoxazole derivatives.
Aplicaciones Científicas De Investigación
4-cyano-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-cyano-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes . This interaction often involves the cyano and fluorobenzamide groups, which can form hydrogen bonds and other non-covalent interactions with the active site of the enzyme .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline
- 4-methoxyphenylboronic acid
- 2,3-dichloro-5,6-dicyano-1,4-benzoquinone
Uniqueness
4-cyano-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide is unique due to its combination of a benzoxazole ring with a cyano and fluorobenzamide group. This unique structure imparts specific electronic properties and reactivity that are not commonly found in other compounds .
Propiedades
Fórmula molecular |
C21H10Cl2FN3O2 |
|---|---|
Peso molecular |
426.2 g/mol |
Nombre IUPAC |
4-cyano-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C21H10Cl2FN3O2/c22-13-8-16(23)19-18(9-13)27-21(29-19)12-2-1-3-14(7-12)26-20(28)15-5-4-11(10-25)6-17(15)24/h1-9H,(H,26,28) |
Clave InChI |
VSEWAXUPKGQTOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B11560132.png)
![N-(4-{N'-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]hydrazinesulfonyl}phenyl)acetamide](/img/structure/B11560136.png)
![propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B11560138.png)
![4-(dimethylamino)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide](/img/structure/B11560141.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11560144.png)
![2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B11560161.png)

![2-(dimethylamino)ethyl N-[4-({[2-(dimethylamino)ethoxy]carbonyl}amino)butyl]carbamate](/img/structure/B11560169.png)
![N-(2-fluorophenyl)-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11560177.png)

![N'-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11560191.png)
![N-({N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11560201.png)
![N'-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11560209.png)

